molecular formula C58H42N2O2P2 B3178982 (S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) CAS No. 879505-38-1

(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)

Cat. No.: B3178982
CAS No.: 879505-38-1
M. Wt: 860.9 g/mol
InChI Key: DQKIOHHUGWDBKJ-UHFFFAOYSA-N
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Description

(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) is a chiral ligand that has gained significant attention in the field of asymmetric synthesis. This compound is known for its ability to create a unique chiral environment, making it highly effective in various catalytic processes. The compound’s structure consists of a binaphthalene backbone with diphenylphosphinobenzamide groups, which contribute to its chiral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under mild conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts.

Major Products Formed

    Oxidized Derivatives: Formation of phosphine oxides and other oxidized products.

    Reduced Products: Formation of phosphine hydrides and other reduced derivatives.

    Substituted Derivatives: Formation of various substituted phosphine compounds.

Scientific Research Applications

(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in catalytic hydrogenation and cross-coupling reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for chiral recognition in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and agrochemicals, where chiral purity is essential.

Mechanism of Action

The mechanism of action of (S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) involves its ability to create a chiral environment around a metal center. This chiral environment facilitates enantioselective reactions by stabilizing the transition state of the desired enantiomer. The molecular targets include various metal catalysts such as palladium, platinum, and rhodium, which are commonly used in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide): The enantiomer of the compound, which exhibits similar properties but opposite chiral selectivity.

    1,1’-Bi-2-naphthol (BINOL): A related compound used as a chiral ligand in asymmetric synthesis.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand with a similar binaphthalene backbone, widely used in catalytic processes.

Uniqueness

(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) is unique due to its specific chiral environment and high enantioselectivity in various catalytic reactions. Its ability to form stable complexes with a wide range of metal catalysts makes it highly versatile in asymmetric synthesis.

Properties

IUPAC Name

2-diphenylphosphanyl-N-[1-[2-[(2-diphenylphosphanylbenzoyl)amino]naphthalen-1-yl]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H42N2O2P2/c61-57(49-33-17-19-35-53(49)63(43-23-5-1-6-24-43)44-25-7-2-8-26-44)59-51-39-37-41-21-13-15-31-47(41)55(51)56-48-32-16-14-22-42(48)38-40-52(56)60-58(62)50-34-18-20-36-54(50)64(45-27-9-3-10-28-45)46-29-11-4-12-30-46/h1-40H,(H,59,61)(H,60,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKIOHHUGWDBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H42N2O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

860.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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